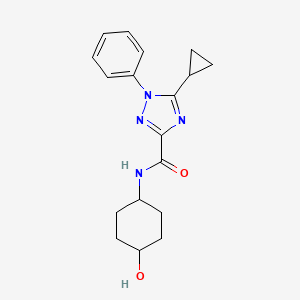![molecular formula C16H20IN3O B6639713 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide, also known as PAG, is a chemical compound that has been widely used in scientific research. PAG is a guanidine derivative that has a unique structure and properties that make it suitable for various applications.
作用機序
The mechanism of action of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide involves its ability to bind to calcium ions and undergo a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be measured and used to monitor changes in intracellular calcium levels. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have a high affinity for calcium ions, with a dissociation constant (Kd) of 0.28 μM.
Biochemical and Physiological Effects:
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have no significant cytotoxicity or adverse effects on cell viability. It has been used to study calcium signaling in a variety of cell types, including neurons, cardiomyocytes, and pancreatic beta cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used to study the role of calcium signaling in various physiological processes, such as muscle contraction, neurotransmitter release, and insulin secretion.
実験室実験の利点と制限
The advantages of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in lab experiments include its high sensitivity and selectivity for calcium ions, its ability to be used in live cells, and its compatibility with various imaging techniques. The limitations of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide include its relatively low photostability, which can limit its use in long-term imaging experiments, and its potential interference with other fluorescent probes.
将来の方向性
There are several future directions for the use of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in scientific research. One potential direction is the development of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide-based probes for other metal ions, such as zinc and copper. Another direction is the optimization of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide's photostability and fluorescence properties to improve its performance in long-term imaging experiments. Additionally, 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.
合成法
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl alcohol with potassium cyanide to form 4-bromobenzyl cyanide. This compound is then reacted with phenylmethanol in the presence of sodium methoxide to form 4-(phenylmethoxymethyl)benzyl cyanide. The final step involves the reaction of 4-(phenylmethoxymethyl)benzyl cyanide with guanidine hydroiodide to produce 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide.
科学的研究の応用
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. It has been shown to have high sensitivity and selectivity for calcium ions, making it an ideal tool for studying calcium signaling pathways in cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used as a pH indicator and a sensor for other metal ions such as zinc and copper.
特性
IUPAC Name |
2-[[4-(phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.HI/c17-16(18)19-10-13-6-8-15(9-7-13)12-20-11-14-4-2-1-3-5-14;/h1-9H,10-12H2,(H4,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLJRIMRLLMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)